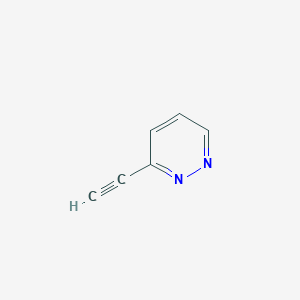

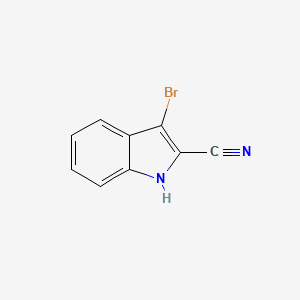

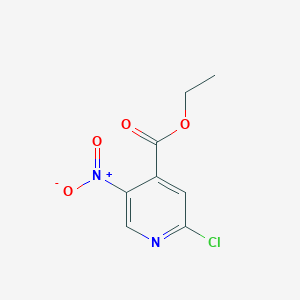

![molecular formula C7H13N B1444731 Spiro[3.3]heptan-2-amine CAS No. 1255099-41-2](/img/structure/B1444731.png)

Spiro[3.3]heptan-2-amine

概要

説明

Synthesis Analysis

Substituted spiro[3.3]heptanes are usually synthesized using linear approaches: an addition of ketenes to activated/strained alkenes, alkylation of malonate esters, rearrangements of cyclopropanes, or other methods . The thermal reaction of the N,N-dimethylamide of cyclobutane carboxylic acid with various alkenes in the presence of (CF3SO2)2O/collidine followed by hydrolysis of the intermediate vinamidinium salts efficiently gave spiro[3.3]heptanes .Molecular Structure Analysis

The molecular structure of Spiro[3.3]heptan-2-amine is composed of a seven-membered ring and a three-membered spiro carbon. The IUPAC name is spiro [3.3]hept-2-ylamine hydrochloride .Chemical Reactions Analysis

The synthesis of 6-amino-2-azaspiro [3.3]heptane-6-carboxylic acid and 2-azaspiro [3.3]heptane-6-carboxylic acid was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .Physical And Chemical Properties Analysis

Spiro[3.3]heptan-2-amine hydrochloride has a molecular weight of 147.65 . It is a solid at room temperature .科学的研究の応用

Drug Discovery and Development

Spiro[3.3]heptan-2-amine derivatives have shown potential as unique building blocks in drug discovery. Their rigid spirocyclic structure can be advantageous for the development of new pharmacophores. For instance, the incorporation of the 2,6-diaza-spiro[3.3]heptane unit into the aromatic scaffold of fluoroquinolones has resulted in ciprofloxacin analogues with increased metabolic resistance . This modification could lead to the development of antibiotics with better pharmacokinetic profiles.

Synthesis of Amino Acid Analogues

The compound has been utilized in the synthesis of sterically constrained amino acids, such as ornitine and GABA analogues . These amino acids are important for chemistry, biochemistry, and drug design due to their potential to act as more efficient and selective ligands for biological targets, which could lead to drugs with enhanced efficacy and selectivity.

Modulation of Pharmacokinetic Profiles

The spirocyclic nature of Spiro[3.3]heptan-2-amine can be used to modulate the lipophilicity, solubility, and metabolic clearance rates of potential drug candidates. This can lead to the creation of drugs that are less lipophilic, more soluble in aqueous solutions, and metabolically more stable .

Antibacterial Agents

The structural modification of existing antibacterial agents by incorporating Spiro[3.3]heptan-2-amine can lead to new antibacterial compounds. As mentioned earlier, its use in fluoroquinolone analogues demonstrates its potential to enhance the effectiveness of antibiotic treatments .

作用機序

Target of action

The specific targets of Spiro[3It has been used as a bioisostere for benzene rings in various drugs .

Mode of action

It’s worth noting that the spiro[33]heptane core, with non-coplanar exit vectors, has been shown to be a saturated benzene bioisostere .

Biochemical pathways

The specific biochemical pathways affected by Spiro[3It has been incorporated into various drugs, suggesting it may interact with multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spiro[3It has been suggested that it has high gi absorption and is a p-gp substrate .

Result of action

The molecular and cellular effects of Spiro[3It has been incorporated into various drugs, suggesting it may have diverse effects .

Safety and Hazards

Spiro[3.3]heptan-2-amine hydrochloride may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .

将来の方向性

Spiro[3.3]heptane can mimic the mono-, meta- and para-substituted phenyl rings in drugs . This scaffold was incorporated into the anticancer drugs onidegib (instead of the meta-benzene), the anticancer drug vorinostat (instead of the phenyl ring), and the anesthetic drug benzocaine (instead of the para-benzene). The patent-free saturated analogs obtained showed a high potency in the corresponding biological assays . This indicates that Spiro[3.3]heptan-2-amine has potential for future applications in drug discovery and medicinal chemistry .

特性

IUPAC Name |

spiro[3.3]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-6-4-7(5-6)2-1-3-7/h6H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPCTMRNPRKHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733061 | |

| Record name | Spiro[3.3]heptan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[3.3]heptan-2-amine | |

CAS RN |

1255099-41-2 | |

| Record name | Spiro[3.3]heptan-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[3.3]heptan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

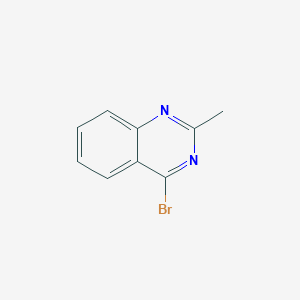

![7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate](/img/structure/B1444651.png)

![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)

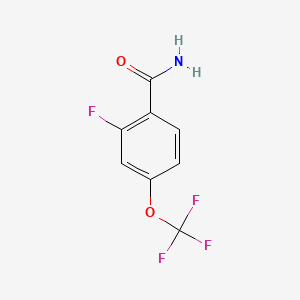

![5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1444657.png)